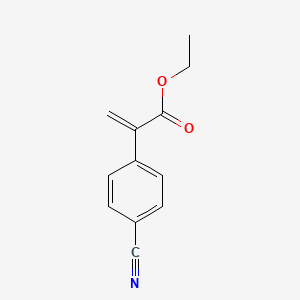

Ethyl 2-(4-cyanophenyl)acrylate

Description

Ethyl 2-(4-cyanophenyl)acrylate is an acrylate ester characterized by a cyano group (-CN) at the para position of the phenyl ring attached to the acrylate backbone. For instance, acrylate derivatives with electron-withdrawing substituents like cyano are pivotal in catalytic reactions, such as the Mitsunobu reaction, due to their enhanced electrophilicity . These compounds also serve as precursors for bioactive molecules, including propenoylamides and propenoates .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARGXHZIOHHPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-cyanophenyl)acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-bromoacrylate with 4-iodobenzonitrile in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the use of triethylamine as a catalyst in the reaction between 4-cyanophenol and acryloyl chloride dissolved in methyl ethyl ketone .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(4-cyanophenyl)acrylate has several applications in scientific research:

Polymer Chemistry: It is used in the synthesis of copolymers with methyl methacrylate, which are utilized in adhesives, coatings, and advanced materials.

Biological Research: The compound and its derivatives are studied for their potential antibacterial and herbicidal activities.

Materials Science: It is used in the development of functional polymers with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanophenyl)acrylate involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer that undergoes free radical polymerization to form long polymer chains. The cyano group contributes to the polarity and reactivity of the compound, facilitating its incorporation into polymer matrices .

Comparison with Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-methoxyphenyl)acrylate

- Substituent : Methoxy (-OCH₃) at the para position.

- Molecular Formula: C₁₃H₁₃NO₃.

- Structural Features : Syn-periplanar conformation across the C=C bond, with a torsion angle of 3.2° .

- Applications: Used as a starting material for synthesizing 2-propenoylamides and 2-propenoates, which have pharmacological relevance .

Ethyl 2-Cyano-3-(4-fluorophenyl)acrylate

Ethyl 3-(4-Chlorophenyl)-2-cyanoacrylate

- Substituent : Chloro (-Cl) at the para position.

- CAS No.: 2169-68-6.

Ethyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

Ethyl (E)-2-Cyano-3-(4-methylphenyl)acrylate

- Substituent : Methyl (-CH₃) at the para position.

- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with distinct packing influenced by van der Waals interactions .

Data Table: Key Properties of Comparable Acrylates

*Inferred data based on analogs.

Detailed Research Findings

Reactivity and Catalytic Performance

- The cyano group in Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (a related compound) increases electrophilicity, leading to a 3.8x faster reaction rate in Mitsunobu reactions compared to 3,4-dichlorophenyl derivatives . This suggests that the acrylate analog with a -CN group may exhibit superior catalytic efficiency in similar transformations.

Thermal Stability

- Hydrazinecarboxylates with para-cyano substituents (e.g., Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate) decompose endothermically at 267.4°C, higher than chloro or methoxy analogs . This trend likely extends to acrylates, indicating enhanced thermal stability for the cyano-substituted compound.

Crystallographic and Conformational Insights

- Methoxy- and methyl-substituted acrylates exhibit distinct crystal packing. For example, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate forms a monoclinic lattice with intermolecular C-H···O interactions . Such structural differences influence solubility and melting behavior.

Biological Activity

Ethyl 2-(4-cyanophenyl)acrylate is an acrylate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a cyano group attached to a phenyl ring, which may contribute to its biological properties.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features an ethyl ester functional group, which is known to enhance solubility and bioavailability in biological systems. The cyano group may also increase the reactivity of the compound, making it a candidate for various biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylate-based compounds, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain acrylate derivatives showed promising cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Effects of Acrylate Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | TBD | Inhibition of β-tubulin polymerization |

| Coumarin-acrylamide derivative 6e | HepG2 | 1.88 | Induction of apoptosis |

| 5-Fluorouracil (reference drug) | HepG2 | 7.18 | Chemotherapeutic agent |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Microtubule Dynamics : Similar acrylate compounds have been shown to inhibit β-tubulin polymerization, disrupting microtubule formation essential for cell division .

- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest at the G2/M phase .

- Histopathological Changes : Examination of treated tissues often reveals structural changes consistent with reduced tumor growth and increased apoptosis, supporting the observed cytotoxic effects .

Antibacterial Properties

In addition to anticancer activity, this compound and its derivatives have been investigated for their antibacterial properties . A study on related compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the acrylate structure can lead to varying degrees of antimicrobial efficacy .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Organotin complex with Hcpma | E. coli | 70 |

Case Studies and Research Findings

Several case studies have examined the biological activities of acrylate derivatives similar to this compound:

- Cytotoxicity in Cancer Models : Research has documented significant cytotoxic effects in various cancer models, with some derivatives displaying enhanced activity compared to standard chemotherapeutics like 5-fluorouracil.

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cell cycle regulation and apoptosis, further elucidating their potential as therapeutic agents.

- Environmental and Safety Considerations : While exploring biological applications, it is crucial to assess the safety profile of such compounds. This compound has been noted for its potential toxicity; thus, thorough evaluations are necessary before clinical applications .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-cyanophenyl)acrylate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions involving acrylate derivatives and aromatic nitriles. A widely used method involves the Mitsunobu reaction, where ethyl 2-(4-cyanophenyl)hydrazinecarboxylate reacts with acyl chlorides or other electrophilic agents under catalytic conditions. Optimization includes adjusting solvent polarity (e.g., benzene-d6 or THF), temperature (ambient to 200°C), and stoichiometric ratios of azo reagents to substrates. Monitoring reaction progress via NMR spectroscopy ensures completion within 4–5 hours .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond angles, torsion angles, and dihedral angles between aromatic rings. For example, the 4-cyanophenyl group introduces steric and electronic effects that stabilize the acrylate moiety through conjugation. Disorder in the main residue, observed in polymorphic studies, may require refinement using software like SHELXTL .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify functional groups (e.g., cyano at ~110 ppm, ester carbonyl at ~165 ppm).

- FT-IR : Peaks at ~2230 cm (C≡N) and ~1720 cm (C=O) confirm structure.

- MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] for CHNO: 201.0794) .

Advanced Research Questions

Q. How does the 4-cyanophenyl substituent enhance catalytic activity in Mitsunobu reactions compared to halogenated analogs?

The electron-withdrawing cyano group increases electrophilicity at the acrylate β-carbon, accelerating nucleophilic attack. Comparative kinetic studies show that ethyl 2-(4-cyanophenyl)azocarboxylate exhibits a 3.8× faster reaction rate () than 3,4-dichlorophenyl derivatives due to improved charge stabilization .

Q. What experimental strategies resolve contradictions in polymorphic data during crystallization?

Polymorphs (e.g., monoclinic vs. orthorhombic) arise from solvent polarity or temperature variations. To resolve discrepancies:

- Use differential scanning calorimetry (DSC) to identify phase transitions.

- Compare unit cell parameters (e.g., -angle differences in monoclinic forms) via SC-XRD.

- Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize specific polymorphs .

Q. How can thermogravimetric analysis (TGA) inform stability during catalytic applications?

TGA reveals decomposition profiles: ethyl 2-(4-cyanophenyl)hydrazinecarboxylate shows endothermic weight loss at ~267°C, indicating evaporation rather than exothermic decomposition. Stability tests in pressurized vessels (e.g., autoclaves at 200°C) confirm no degradation, supporting safe storage and reuse in Mitsunobu reactions .

Q. What role does the cyano group play in biological interactions, and how can this be validated?

The cyano group enhances binding to enzymes (e.g., kinases) via dipole interactions. To validate:

- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities.

- Conduct in vitro assays (e.g., fluorescence quenching) to measure inhibition constants () against target proteins. Comparative studies with hydroxyl- or fluorine-substituted analogs isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.